molecular formula C15H7ClI2O4S B2778716 3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one CAS No. 1119391-71-7

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one

Cat. No.: B2778716
CAS No.: 1119391-71-7
M. Wt: 572.54
InChI Key: KEUXVJMFLOVDPG-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-chlorophenylsulfonyl group and two iodine atoms at the 6 and 8 positions. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base.

    Iodination: The final step involves the iodination of the chromen-2-one core at the 6 and 8 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one can be compared with other similar compounds, such as:

    3-((4-Chlorophenyl)sulfonyl)-2H-chromen-2-one: This compound lacks the iodine substituents and may have different chemical and biological properties.

    6,8-Diiodo-2H-chromen-2-one: This compound lacks the 4-chlorophenylsulfonyl group and may have different reactivity and biological activities.

    4-Chlorophenylsulfonyl derivatives: Other derivatives with different core structures may exhibit varying degrees of biological activity and chemical reactivity.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,8-diiodochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClI2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXVJMFLOVDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClI2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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